molecular formula C27H23Cl2N3O4S B11096662 ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11096662
M. Wt: 556.5 g/mol
InChI Key: PLJZRWFJKPAABG-UHFFFAOYSA-N
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Description

ETHYL 4-{[6-[(3-CHLOROANILINO)CARBONYL]-3-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, chlorinated aromatic rings, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[6-[(3-CHLOROANILINO)CARBONYL]-3-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazine ring, followed by the introduction of the chlorinated aromatic rings and the ester group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production methods aim to optimize the reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[6-[(3-CHLOROANILINO)CARBONYL]-3-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

ETHYL 4-{[6-[(3-CHLOROANILINO)CARBONYL]-3-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound’s structure suggests it may interact with specific biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-{[6-[(3-CHLOROANILINO)CARBONYL]-3-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-({6-[(3-ETHOXYANILINO)CARBONYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE}AMINO)BENZOATE
  • ETHYL 4-({6-[(3-ETHOXYANILINO)CARBONYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE}AMINO)BENZOATE

Uniqueness

ETHYL 4-{[6-[(3-CHLOROANILINO)CARBONYL]-3-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is unique due to the presence of both chlorinated aromatic rings and a thiazine ring in its structure. This combination of features gives the compound distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C27H23Cl2N3O4S

Molecular Weight

556.5 g/mol

IUPAC Name

ethyl 4-[[6-[(3-chlorophenyl)carbamoyl]-3-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C27H23Cl2N3O4S/c1-2-36-26(35)18-8-12-21(13-9-18)31-27-32(16-17-6-10-19(28)11-7-17)24(33)15-23(37-27)25(34)30-22-5-3-4-20(29)14-22/h3-14,23H,2,15-16H2,1H3,(H,30,34)

InChI Key

PLJZRWFJKPAABG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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